An In-depth Technical Guide to (R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan)
An In-depth Technical Guide to (R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(3-amino-2-fluoropropyl) phosphinic acid, also known as Lesogaberan (B1674770) (formerly AZD3355), is a potent and selective agonist of the GABA-B receptor.[1][2] It was developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD).[3][4] As a structural analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA), Lesogaberan mimics the action of GABA at the GABA-B receptor, leading to a reduction in transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying GERD.[5][6] This document provides a comprehensive technical overview of Lesogaberan, including its chemical structure, synthesis, pharmacological properties, and the relevant biological pathways it modulates.
Chemical Structure and Properties
The chemical structure of (R)-(3-amino-2-fluoropropyl) phosphinic acid is presented below.
Chemical Structure:
Molecular Formula: C₃H₉FNO₂P
Molecular Weight: 141.08 g/mol
CAS Number: 344413-67-8[3]
IUPAC Name: [(2R)-3-amino-2-fluoropropyl]phosphinic acid[3]
Synthesis and Characterization
The synthesis of (R)-(3-amino-2-fluoropropyl) phosphinic acid has been reported by Alstermark et al. in the Journal of Medicinal Chemistry (2008). While the full detailed experimental protocol is available in the supplementary materials of the cited publication, a general overview of the synthetic approach is provided here. The synthesis involves the stereoselective introduction of the fluorine atom and the phosphinic acid moiety to a propyl-amino backbone.
General Synthetic Scheme:
The synthesis likely starts from a chiral precursor to establish the (R)-stereochemistry at the fluorinated carbon. A key step would involve the nucleophilic opening of a chiral aziridine (B145994) or epoxide with a phosphinic acid synthon, followed by deprotection steps to yield the final product.
Characterization:
The structure and purity of (R)-(3-amino-2-fluoropropyl) phosphinic acid are confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure and confirm the presence and connectivity of all atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final compound.
Quantitative Pharmacological Data
The pharmacological activity of Lesogaberan has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference(s) |
| EC₅₀ | Human recombinant GABA-B receptors | 8.6 nM | [2] |
| Kᵢ | Rat GABA-B receptors ([³H]GABA displacement) | 5.1 nM | [2] |
| Kᵢ | Rat GABA-A receptors ([³H]GABA displacement) | 1.4 µM | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[7] Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor.
Table 2: Clinical Efficacy in GERD Patients (as add-on to PPI therapy)
| Dose | Primary Endpoint (Response Rate) | Reduction in TLESRs | Increase in LES Pressure | Reduction in Reflux Episodes | Reference(s) |
| 60 mg BID | 20.9% | - | - | - | [6] |
| 65 mg BID | - | 25% | 28% | ~35% | [5] |
| 120 mg BID | 25.6% | - | - | - | [6] |
| 180 mg BID | 23.5% | - | - | - | [6] |
| 240 mg BID | 26.2% (statistically significant vs. placebo) | - | - | - | [6] |
| Placebo | 17.9% | - | - | - | [6] |
BID: bis in die (twice a day); TLESRs: Transient Lower Esophageal Sphincter Relaxations; LES: Lower Esophageal Sphincter.
Experimental Protocols
GABA-B Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the GABA-B receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Assay:
-
In a microplate, add the membrane preparation, a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626), and varying concentrations of the test compound (Lesogaberan).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: GTPγS Binding Assay
This assay measures the functional activation of the G-protein coupled GABA-B receptor by an agonist.
-
Membrane Preparation: As described in the binding assay.
-
Assay Buffer: Prepare a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).
-
GTPγS Binding:
-
In a microplate, add the membrane preparation, varying concentrations of the test compound (Lesogaberan), and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
-
Detection: Measure the radioactivity on the filters.
-
Data Analysis: Determine the EC₅₀ value and the maximal stimulation (Eₘₐₓ) by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a cascade of intracellular events mediated by G-proteins. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for Evaluating a Novel GABA-B Receptor Agonist
The following diagram outlines a typical workflow for the preclinical evaluation of a novel GABA-B receptor agonist.
Caption: Preclinical Drug Discovery Workflow for a GABA-B Agonist.
Conclusion
(R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan) is a well-characterized, potent, and selective GABA-B receptor agonist. Its ability to reduce transient lower esophageal sphincter relaxations has been demonstrated in both preclinical and clinical settings, highlighting its potential as a therapeutic agent for GERD. This technical guide provides a foundational understanding of its chemical properties, synthesis, pharmacological profile, and mechanism of action, which can serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and neuroscience. Further research may explore its potential in other therapeutic areas where GABA-B receptor modulation is beneficial.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
